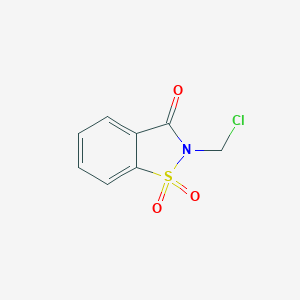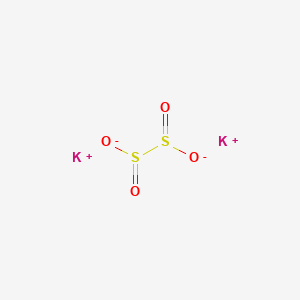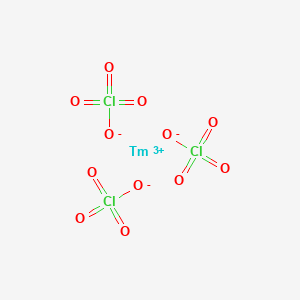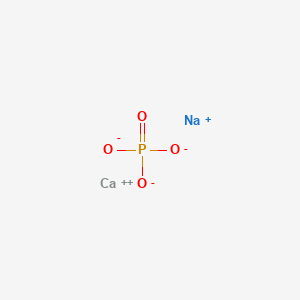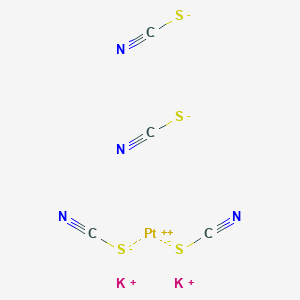
Manganese bromide
Übersicht
Beschreibung
Manganese bromide is a chemical compound composed of manganese and bromine with the formula MnBr₂. It is known for its pink crystalline appearance and is used in various chemical reactions and industrial applications. This compound can be used in place of palladium in the Stille reaction, which couples two carbon atoms using an organotin compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese bromide can be synthesized through the reaction of manganese(II) carbonate or manganese(II) oxide with hydrobromic acid. The reaction typically involves dissolving manganese(II) carbonate or oxide in hydrobromic acid, followed by evaporation of the solution to obtain the crystalline product.
Industrial Production Methods: In industrial settings, manganese(II) bromide is often produced by the direct reaction of manganese metal with bromine gas. This method involves passing bromine gas over heated manganese metal, resulting in the formation of manganese(II) bromide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of manganese.
Reduction: It can also be reduced to manganese metal or lower oxidation states.
Substitution: this compound can participate in substitution reactions, where the bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with halide salts or other anionic compounds can lead to substitution.
Major Products:
Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: Manganese metal or lower oxidation state compounds.
Substitution: New manganese compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Manganese bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Stille reaction.
Biology: this compound is used in studies involving manganese-dependent enzymes and their functions.
Medicine: Research into manganese-based compounds for potential therapeutic applications, such as imaging agents or drugs.
Industry: It is used in the production of other manganese compounds and as a precursor in various industrial processes
Wirkmechanismus
The mechanism by which manganese(II) bromide exerts its effects depends on the specific application. In catalytic reactions, manganese(II) bromide can facilitate the formation of carbon-carbon bonds by acting as a Lewis acid. In biological systems, manganese ions can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved vary depending on the context of use .
Vergleich Mit ähnlichen Verbindungen
- Manganese(II) fluoride (MnF₂)
- Manganese(II) chloride (MnCl₂)
- Manganese(II) iodide (MnI₂)
- Iron(II) bromide (FeBr₂)
- Cobalt(II) bromide (CoBr₂)
Comparison: Manganese bromide is unique in its ability to replace palladium in the Stille reaction, making it a valuable alternative in organic synthesis. Compared to other manganese halides, manganese(II) bromide has distinct solubility and reactivity properties, which can be advantageous in specific chemical processes .
Eigenschaften
IUPAC Name |
dibromomanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnBr2, Br2Mn | |
| Record name | manganese(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065460 | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Manganese bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13446-03-2 | |
| Record name | Manganese dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



